

# Best practices for long-term storage of T-1095A

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: T-1095A

Cat. No.: B1681200

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## Technical Support Center: T-1095A

This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of **T-1095A**.

## Frequently Asked Questions (FAQs)

Q1: What is **T-1095A** and what is its primary mechanism of action?

A1: **T-1095A** is the active metabolite of T-1095, a potent inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2] SGLT2 is primarily located in the proximal tubules of the kidneys and is responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream. By inhibiting SGLT2, **T-1095A** blocks this reabsorption, leading to increased urinary glucose excretion (glucosuria) and a subsequent lowering of blood glucose levels.[1][2]

Q2: What are the recommended long-term storage conditions for **T-1095A**?

A2: While specific long-term stability data for **T-1095A** is not extensively available in public literature, general best practices for SGLT2 inhibitors and glucoside compounds suggest storage in a cool, dry, and well-ventilated area. The compound should be kept in a tightly sealed container to prevent moisture absorption. For precise storage recommendations and shelf-life, it is crucial to refer to the manufacturer's certificate of analysis and safety data sheet (SDS) provided with your specific lot of **T-1095A**.

Q3: How should I prepare a stock solution of **T-1095A**?

A3: The solubility of **T-1095A** can vary depending on the desired solvent. For in vivo studies in rodents, **T-1095A** is often administered orally. To prepare a solution for oral gavage, **T-1095A** can typically be suspended in a vehicle such as water or a 0.5% carboxymethyl cellulose (CMC) solution. It is recommended to prepare solutions fresh daily to ensure stability and potency. Always consult the manufacturer's instructions for specific solubility information.

Q4: What are some common issues encountered when working with **T-1095A**?

A4: A common issue is the potential for variability in experimental results due to improper storage or handling. Degradation of the compound can lead to reduced efficacy. Another point of consideration is the specificity of T-1095, the prodrug of **T-1095A**, which has been noted to also inhibit SGLT1 at higher concentrations, potentially leading to gastrointestinal side effects in animal models.<sup>[1]</sup> Careful dose selection and monitoring are therefore important.

## Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Inconsistent or lower-than-expected efficacy in vivo.	1. Degradation of T-1095A due to improper storage (exposure to moisture, high temperatures, or light). 2. Improper preparation of the dosing solution (e.g., incomplete solubilization, precipitation). 3. Incorrect dosing or administration technique.	1. Ensure T-1095A is stored according to the manufacturer's recommendations in a tightly sealed container in a cool, dry place. 2. Prepare dosing solutions fresh daily. Use sonication or gentle warming if necessary to aid dissolution, ensuring the compound's stability is not compromised. Visually inspect for complete dissolution before administration. 3. Verify the accuracy of the dose calculations and ensure proper oral gavage technique to deliver the full dose.
Precipitation of T-1095A in stock solution.	The concentration of T-1095A exceeds its solubility in the chosen solvent.	1. Try a lower concentration of T-1095A. 2. Consider using a different solvent or a co-solvent system. Consult the manufacturer's data sheet for recommended solvents and solubility information. 3. Gentle warming and vortexing may help to redissolve the compound, but ensure the temperature does not cause degradation.
Unexpected side effects observed in animal models (e.g., gastrointestinal issues).	Off-target effects, particularly inhibition of SGLT1 by the prodrug T-1095, which can occur at higher doses.	1. Review the dosage and consider performing a dose-response study to find the optimal dose with minimal side effects. 2. Ensure that the

observed effects are not due to the vehicle by including a vehicle-only control group.

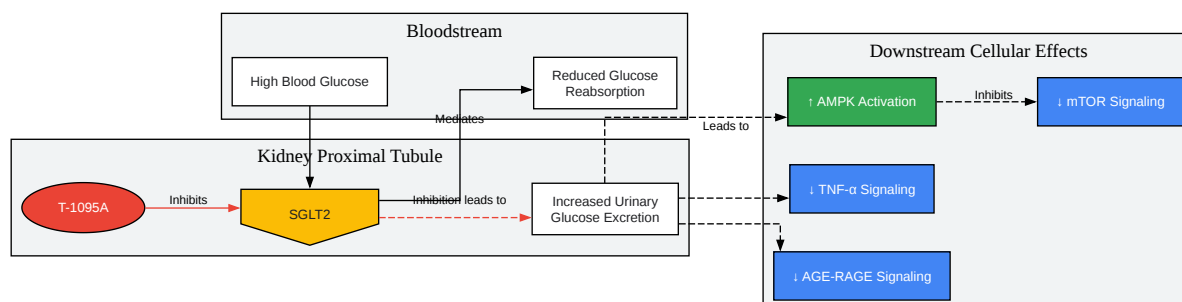
## Physicochemical Properties of T-1095A

Specific physicochemical data for **T-1095A** is not readily available in public databases. Researchers should consult the Certificate of Analysis provided by the supplier for lot-specific information. General properties for similar glucoside compounds are provided for reference.

Property	Typical Value/Information
Molecular Weight	Data not publicly available. Refer to supplier documentation.
Solubility	Data not publicly available. Generally soluble in organic solvents like DMSO and can be suspended in aqueous vehicles for in vivo use.
pKa	Data not publicly available.
Appearance	Typically a solid powder.

## Signaling Pathways

The primary mechanism of action of **T-1095A** is the direct inhibition of the SGLT2 transporter in the renal proximal tubule. However, downstream effects of SGLT2 inhibition can influence various intracellular signaling pathways, contributing to its broader therapeutic effects.



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Caption: Mechanism of action of **T-1095A** and its impact on downstream signaling pathways.

## Experimental Protocols

### In Vivo Efficacy Study of T-1095A in a Diabetic Rat Model

This protocol outlines a general procedure for evaluating the anti-hyperglycemic effects of **T-1095A** in a streptozotocin (STZ)-induced diabetic rat model.

#### 1. Animal Model Induction

- Animals: Male Sprague-Dawley rats (8-10 weeks old).
- Acclimatization: House rats under standard laboratory conditions for at least one week with free access to food and water.
- Induction of Diabetes:
  - Fast rats overnight.
  - Prepare a fresh solution of STZ in cold 0.1 M citrate buffer (pH 4.5).

- Induce diabetes with a single intraperitoneal (IP) injection of STZ (e.g., 50-65 mg/kg). The control group receives an injection of citrate buffer only.
- Confirm diabetes 48-72 hours post-injection by measuring blood glucose from a tail vein sample. Rats with blood glucose levels >250 mg/dL are considered diabetic.

## 2. **T-1095A** Administration

- Grouping: Randomly assign diabetic rats to a vehicle control group and one or more **T-1095A** treatment groups (e.g., 1, 3, 10 mg/kg/day).
- Dosing Solution: Prepare a suspension of **T-1095A** in a suitable vehicle (e.g., 0.5% CMC in water) fresh daily.
- Administration: Administer **T-1095A** or vehicle via oral gavage once daily for the duration of the study (e.g., 4 weeks).

## 3. Monitoring and Sample Collection

- Body Weight and Food/Water Intake: Monitor and record daily or weekly.
- Blood Glucose: Measure blood glucose levels at regular intervals (e.g., weekly) from tail vein blood.
- Urine Collection: At the end of the study, place rats in metabolic cages for 24-hour urine collection to measure urine volume and urinary glucose excretion.
- Terminal Sample Collection: At the end of the treatment period, collect terminal blood samples for analysis of parameters such as HbA1c and plasma insulin.

## 4. Data Analysis

- Analyze data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups with the vehicle control group.

# Experimental Workflow Diagram



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Caption: A typical experimental workflow for evaluating **T-1095A** in a diabetic rat model.

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## References

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- 2. T-1095, an inhibitor of renal Na<sup>+</sup>-glucose cotransporters, may provide a novel approach to treating diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Best practices for long-term storage of T-1095A]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681200#best-practices-for-long-term-storage-of-t-1095a]

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